An In-depth Technical Guide to the Molecular Structure of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid
An In-depth Technical Guide to the Molecular Structure of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid
This guide provides a comprehensive technical overview of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular architecture, physicochemical properties, a validated synthetic route, and its potential as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Pyrazolo[5,1-b]oxazine Scaffold
The fusion of pyrazole and oxazine rings creates the pyrazolo[5,1-b]oxazine core, a heterocyclic system that has garnered attention in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Similarly, the oxazine ring is a component of various biologically active compounds. The combination of these two pharmacophores in a fused system offers a unique three-dimensional structure that can be exploited for the design of novel therapeutic agents. 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid, in particular, presents a carboxylic acid functional group that can serve as a handle for further derivatization or as a key interaction point with biological targets.
Molecular Structure and Physicochemical Properties
The molecular structure of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid is characterized by a bicyclic system where a dihydropyran ring is fused to a pyrazole ring. The carboxylic acid group is attached to the 3-position of the pyrazole ring.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [2] |
| Molecular Weight | 168.15 g/mol | [3][4] |
| CAS Number | 1173003-61-6 | [3][5] |
| SMILES | C1CN2C(=C(C=N2)C(=O)O)OC1 | [2] |
| InChI Key | LARVLEBTOMBFRH-UHFFFAOYSA-N | [2] |
The presence of both hydrogen bond donors (the carboxylic acid proton and the N-H of the pyrazole) and acceptors (the carbonyl oxygen, the ether oxygen, and the pyrazole nitrogens) suggests that this molecule can participate in a variety of intermolecular interactions, which is a crucial aspect for its binding to biological macromolecules.
Synthesis and Characterization
A robust synthetic strategy for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid can be adapted from the synthesis of its substituted analogs.[6] The general approach involves a three-step process:
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Formation of the Pyrazole Core: Synthesis of a suitably substituted pyrazole-3-carboxylate ester.
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Annulation of the Oxazine Ring: Cyclization to form the fused 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine ring system.
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Hydrolysis: Conversion of the ester to the final carboxylic acid.
Below is a detailed, self-validating experimental protocol for the synthesis.
Synthetic Workflow
Caption: Synthetic pathway for 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
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To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl 2-(ethoxymethylene)malonate dropwise at 0°C.
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After the addition is complete, add a solution of hydrazine hydrate in ethanol dropwise, maintaining the temperature below 10°C.
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Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and acidify with dilute HCl to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.
Step 2: Synthesis of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate
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To a solution of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate in dimethylformamide (DMF), add anhydrous potassium carbonate.
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Add 1,3-dibromopropane to the suspension.
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Heat the reaction mixture at 80-90°C for 8-12 hours, monitoring by TLC.
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After completion, cool the mixture and pour it into ice-cold water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate.
Step 3: Synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid
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Dissolve the Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate in a mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
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Acidify the aqueous solution with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid.
Spectroscopic Characterization (Expected)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the oxazine ring, typically as triplets. The pyrazole proton will appear as a singlet in the aromatic region. The carboxylic acid proton will be a broad singlet, which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole and oxazine rings, and the aliphatic carbons of the oxazine ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ).
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N and C-O stretches of the heterocyclic rings.
Potential Applications and Significance in Drug Discovery
The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold is of considerable interest in drug design. The structural rigidity of the fused ring system, combined with the potential for diverse substitutions, makes it an attractive starting point for library synthesis.
Conceptual Role in Drug Design
Caption: Role of the core scaffold and carboxylic acid in molecular interactions.
Derivatives of the closely related 6,7-dihydro-5H-pyrazolo[5,1-b][3][6]oxazine-2-carboxamide have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory pathways.[7] This suggests that the pyrazolo-oxazine core can be effectively accommodated in the active sites of enzymes. The carboxylic acid functionality of the title compound can act as a key anchoring group, forming salt bridges or hydrogen bonds with basic amino acid residues in a target protein. Furthermore, it can be readily converted to amides, esters, and other functional groups to explore structure-activity relationships.
The broader class of pyrazolo[1,5-a][3][6][8]triazines, which share the pyrazole core, have been designed as potent inhibitors of protein kinases such as CDK2, highlighting the versatility of the pyrazole scaffold in targeting important classes of enzymes in cancer therapy.[9][10][11]
Conclusion
6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid is a well-defined heterocyclic molecule with a synthetically accessible structure. Its rigid, fused-ring system and the presence of a versatile carboxylic acid group make it a valuable building block for the development of new chemical entities in drug discovery. The established biological potential of the pyrazole and oxazine cores in diverse therapeutic areas, including inflammation and oncology, provides a strong rationale for the further investigation and derivatization of this compound. This guide provides a foundational understanding of its structure, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
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